molecular formula C11H11ClN4O B1464150 6-chloro-N-((2-methoxypyridin-3-yl)methyl)pyridazin-3-amine CAS No. 1184826-59-2

6-chloro-N-((2-methoxypyridin-3-yl)methyl)pyridazin-3-amine

Cat. No.: B1464150
CAS No.: 1184826-59-2
M. Wt: 250.68 g/mol
InChI Key: DCSNRDOSZWHSRR-UHFFFAOYSA-N
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Description

6-chloro-N-((2-methoxypyridin-3-yl)methyl)pyridazin-3-amine is a heterocyclic compound that contains both pyridazine and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-((2-methoxypyridin-3-yl)methyl)pyridazin-3-amine typically involves the reaction of 6-chloropyridazine with 2-methoxypyridine-3-methanol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as chromatography can be employed to achieve high-quality industrial-grade compounds .

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-((2-methoxypyridin-3-yl)methyl)pyridazin-3-amine can undergo various chemical reactions including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in ethanol.

Major Products Formed

Scientific Research Applications

6-chloro-N-((2-methoxypyridin-3-yl)methyl)pyridazin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-chloro-N-((2-methoxypyridin-3-yl)methyl)pyridazin-3-amine involves its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, in medicinal chemistry, it may inhibit enzymes involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • 6-chloropyridazin-3-amine
  • 2-methoxypyridine-3-amine
  • Pyridazinone derivatives

Uniqueness

6-chloro-N-((2-methoxypyridin-3-yl)methyl)pyridazin-3-amine is unique due to its dual ring structure, which imparts distinct chemical and biological properties. This dual ring structure allows for versatile modifications and interactions with various molecular targets, making it a valuable compound in multiple research fields .

Properties

IUPAC Name

6-chloro-N-[(2-methoxypyridin-3-yl)methyl]pyridazin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN4O/c1-17-11-8(3-2-6-13-11)7-14-10-5-4-9(12)15-16-10/h2-6H,7H2,1H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCSNRDOSZWHSRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=N1)CNC2=NN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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